Undecanoic acid, 2,3-dihydroxypropyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecanoyl-rac-glycerol can be synthesized through the esterification of undecanoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Undecanoic Acid+Glycerol→1-Undecanoyl-rac-glycerol+Water
Industrial Production Methods: In industrial settings, the production of 1-Undecanoyl-rac-glycerol may involve continuous esterification processes using fixed-bed reactors. The use of immobilized enzymes as catalysts can also be employed to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Undecanoyl-rac-glycerol undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to undecanoic acid and glycerol.
Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids and other oxidized products.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Undecanoic acid and glycerol.
Oxidation: Undecanoic acid derivatives.
Substitution: Various substituted glycerol derivatives
Scientific Research Applications
1-Undecanoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties against bacteria such as Bacillus cereus, Bacillus subtilis, Micrococcus luteus, Enterococcus faecalis, and Staphylococcus aureus, as well as fungi like Kluyveromyces marxianus, Saccharomyces cerevisiae, and Candida maltosa
Medicine: Potential applications in developing antimicrobial agents and preservatives.
Industry: Used in the formulation of antimicrobial coatings and additives.
Mechanism of Action
The antimicrobial activity of 1-Undecanoyl-rac-glycerol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound integrates into the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is effective against both gram-positive and gram-negative bacteria, as well as fungi .
Comparison with Similar Compounds
- 1-Decanoyl-rac-glycerol
- 1-Oleoyl-rac-glycerol
- 1-Heptadecanoyl-rac-glycerol
- 1-Stearoyl-rac-glycerol
Comparison: 1-Undecanoyl-rac-glycerol is unique due to its specific chain length and the position of the ester group. Compared to shorter-chain monoacylglycerols like 1-Decanoyl-rac-glycerol, it exhibits enhanced antimicrobial properties. Longer-chain analogs such as 1-Oleoyl-rac-glycerol and 1-Stearoyl-rac-glycerol may have different physical properties and biological activities. The specific chain length and structure of 1-Undecanoyl-rac-glycerol contribute to its unique interaction with microbial cell membranes, making it a valuable compound in antimicrobial research .
Properties
IUPAC Name |
2,3-dihydroxypropyl undecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPAWKRVXYLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439326 | |
Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64633-19-8 | |
Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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